1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by amino groups at positions 1,4,5,8 and 3-butoxyphenoxy groups at positions 2 and 4. The anthracene-9,10-dione core provides a planar aromatic structure, enabling π-π stacking interactions, while the electron-rich amino and alkoxy substituents modulate its electronic and solubility properties. This compound is of interest in materials science (e.g., dye-sensitized solar cells, organic frameworks) and biomedicine (e.g., DNA intercalation, anticancer activity) .
Properties
CAS No. |
88600-19-5 |
|---|---|
Molecular Formula |
C34H36N4O6 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |
InChI Key |
QGGPQJWISQZRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OCCCC)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Anthraquinone Core with Amino Groups
Multi-step Organic Synthesis
- The overall synthesis involves careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol, DMF), and catalysts to maximize yield and purity.
- Refluxing in the presence of sodium ethoxide or other bases is common to promote etherification.
- Purification steps include filtration, washing with water and methanol, and drying under vacuum.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of anthraquinone | Mixed acid nitration at low temperature | ~70-80 | Produces 1,4,5,8-tetranitroanthraquinone |
| 2 | Reduction | Catalytic hydrogenation or chemical reduction | ~85-90 | Converts nitro groups to amino groups |
| 3 | Etherification | Reaction with 3-butoxyphenol + base (NaOEt) | 60-80 | Forms 2,6-bis(3-butoxyphenoxy) substitution |
| 4 | Purification | Filtration, washing with methanol/water, drying | - | Ensures removal of impurities |
These yields are approximate and depend on precise reaction conditions and scale.
Analytical Verification of the Product
- Characterization by FT-IR shows key functional group absorptions: amino N-H stretching, aromatic C-H, and ether C-O-C stretches.
- 1H NMR spectra confirm aromatic protons and aliphatic protons from butoxy groups.
- Mass spectrometry (LC/MS) confirms the molecular ion peak consistent with the molecular weight of 446.53 g/mol.
- Melting point determination and elemental analysis further verify compound purity and identity.
Research Findings on Preparation Optimization
- Studies indicate that controlling the base concentration and reaction time during etherification significantly affects the substitution efficiency.
- Using anhydrous solvents and inert atmosphere minimizes side reactions such as hydrolysis or oxidation of amino groups.
- Stepwise protection and deprotection strategies for amino groups can improve regioselectivity when introducing bulky substituents.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Amination of Anthraquinone Core | Reduction of tetranitroanthraquinone | Catalytic hydrogenation or Sn/HCl | High yield of tetraamino derivative |
| Phenoxy Substitution | Nucleophilic aromatic substitution | 3-butoxyphenol, NaOEt, reflux in EtOH | Formation of bis(3-butoxyphenoxy) groups |
| Alkylation of Phenol | Alkylation with butyl halides | 1-Bromobutane or 1-chlorobutane, base | Introduction of butoxy groups |
| Purification | Filtration, washing, drying | Methanol, water wash | Isolated pure product |
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The amino and butoxyphenoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, acidic or basic conditions.
Substitution: Alkyl halides, phenol derivatives, basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can:
Interact with DNA: Binding to DNA and interfering with its replication and transcription processes, which is crucial for its potential anticancer activity.
Generate Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death, which is another mechanism for its anticancer effects.
Fluorescent Properties: Its unique structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe in biological studies.
Comparison with Similar Compounds
Substituent Position and Symmetry
- 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione (CAS: 88601-65-4): Substituents: Pentyloxy groups at positions 2 and 7 (vs. 3-butoxyphenoxy at 2,6 in the target compound). The longer pentyloxy chains increase hydrophobicity (XlogP = 4.8) .
- 1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione (CAS: 83424-40-2): Substituents: Chlorophenoxy groups at 2,6 positions. Impact: The electron-withdrawing chlorine atoms enhance oxidative stability but reduce solubility in polar solvents compared to the electron-donating butoxyphenoxy groups .
Amino Group Variations
- 2,3-(Dibutylamino)anthracene-9,10-dione (Compound 5b): Substituents: Dibutylamino groups at positions 2,3. Synthesis: Low yield (17%) due to steric hindrance, contrasting with the target compound’s tetraamino substitution, which requires optimized coupling conditions .
- 1,4-Bis(isopropylamino)anthracene-9,10-dione: Substituents: Bulky isopropylamino groups. Impact: Reduced DNA-binding affinity compared to the target compound’s linear butoxyphenoxy chains, which may facilitate intercalation .
DNA-Binding and Anticancer Activity
- 2,6-Bis[(aminoalkyl)amino]anthracene-9,10-diones: These derivatives exhibit strong DNA intercalation via the planar anthraquinone core and hydrogen bonding from amino groups. The target compound’s 3-butoxyphenoxy substituents may enhance hydrophobic interactions with DNA grooves .
- G-Quadruplex Ligands (e.g., 2,6-bis[3-(N-piperidino)propionamido]anthracene-9,10-dione): The piperidino-propionamido groups enable selective G-quadruplex binding, whereas the target compound’s butoxyphenoxy groups may favor alternative binding modes (e.g., minor groove) .
Physicochemical Properties
Biological Activity
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione (CAS No. 88600-19-5) is a complex organic compound that has garnered attention for its potential biological activities. Characterized by an anthracene backbone with multiple amino and butoxyphenoxy substitutions, this compound exhibits unique chemical properties that influence its interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione is C34H36N4O6, with a molecular weight of approximately 596.67 g/mol. The structure features four amino groups and two butoxyphenoxy groups attached to the anthracene core, which significantly influence its reactivity and biological interactions.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione | Anthracene core with amino and butoxyphenoxy groups | High potential for DNA intercalation |
| 9,10-Anthracenedione | Lacks amino and butoxyphenoxy substitutions | Serves as a base framework |
| 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione | Contains methylphenoxy groups instead of butylphenoxy | Variation in substituents affects reactivity |
Research indicates that 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione interacts with various biological targets through several mechanisms:
- DNA Intercalation : The compound has been shown to intercalate into DNA strands. This interaction can disrupt normal cellular processes such as replication and transcription by causing structural distortions in the DNA helix .
- Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound may induce oxidative stress by generating reactive oxygen species. This oxidative stress can lead to cellular damage and apoptosis in certain cell types .
- Topoisomerase Inhibition : Similar to other anthracenediones like mitoxantrone, this compound may act as a topoisomerase II poison. By stabilizing the topoisomerase-DNA complex during the DNA replication process, it can lead to double-strand breaks in DNA .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism involves both DNA intercalation and ROS generation leading to increased apoptosis rates .
- Comparative Studies : When compared to simpler anthracenedione derivatives without amino or butoxy substitutions, this compound showed significantly enhanced biological activity due to its ability to form stable drug-DNA adducts .
Toxicity and Safety Profile
While the compound shows promising biological activity, its safety profile needs thorough investigation. Preliminary assessments indicate potential cytotoxicity at high concentrations; however, specific toxicity data remain limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
